molecular formula C15H11F3O2 B15092397 5-Methoxy-3'-(trifluoromethyl)biphenyl-2-carbaldehyde

5-Methoxy-3'-(trifluoromethyl)biphenyl-2-carbaldehyde

Katalognummer: B15092397
Molekulargewicht: 280.24 g/mol
InChI-Schlüssel: FZHNNYLIACUMLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-3’-(trifluoromethyl)biphenyl-2-carbaldehyde: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a methoxy group at the 5-position, a trifluoromethyl group at the 3’-position, and an aldehyde group at the 2-position of the biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3’-(trifluoromethyl)biphenyl-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as dioxane and the application of heat to facilitate the coupling process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methoxy-3’-(trifluoromethyl)biphenyl-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 5-Methoxy-3’-(trifluoromethyl)biphenyl-2-carboxylic acid.

    Reduction: 5-Methoxy-3’-(trifluoromethyl)biphenyl-2-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 5-Methoxy-3’-(trifluoromethyl)biphenyl-2-carbaldehyde is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and catalysts .

Biology and Medicine: The compound’s structural features make it a potential candidate for drug discovery and development. It can be used as a scaffold for designing molecules with biological activity, such as enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other electronic materials .

Wirkmechanismus

The mechanism of action of 5-Methoxy-3’-(trifluoromethyl)biphenyl-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets, leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 5-Methoxy-3’-(trifluoromethyl)phenylboronic acid
  • 5-Methoxy-3’-(trifluoromethyl)phenylfuran-2-carbaldehyde

Comparison: Compared to similar compounds, 5-Methoxy-3’-(trifluoromethyl)biphenyl-2-carbaldehyde is unique due to the combination of its functional groups and the biphenyl core. This combination imparts distinct chemical reactivity and physical properties, making it more versatile in various applications. For example, the presence of the aldehyde group allows for further functionalization through oxidation or reduction reactions, which may not be possible with similar compounds lacking this functional group .

Eigenschaften

Molekularformel

C15H11F3O2

Molekulargewicht

280.24 g/mol

IUPAC-Name

4-methoxy-2-[3-(trifluoromethyl)phenyl]benzaldehyde

InChI

InChI=1S/C15H11F3O2/c1-20-13-6-5-11(9-19)14(8-13)10-3-2-4-12(7-10)15(16,17)18/h2-9H,1H3

InChI-Schlüssel

FZHNNYLIACUMLK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)C=O)C2=CC(=CC=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.